N-[(3R,4R,5S,6R)-2-[[(2R,3R,5R,6S)-4-[(2S,4R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[(2R,4S,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Description
The compound N-[(3R,4R,5S,6R)-2-[[(2R,3R,5R,6S)-4-[(2S,4R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[(2R,4S,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide is a highly branched oligosaccharide derivative characterized by multiple glycosidic linkages, acetamido groups, and hydroxymethyl substituents. The presence of fructooligosaccharide (FOS)-like motifs and acetamido groups may confer prebiotic or stability-enhancing properties, respectively, drawing parallels to bioactive glycans like those found in yacon root .
Properties
Molecular Formula |
C40H68N2O31 |
|---|---|
Molecular Weight |
1073.0 g/mol |
IUPAC Name |
N-[(3R,4R,5S,6R)-2-[[(2R,3R,5R,6S)-4-[(2S,4R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[(2R,4S,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C40H68N2O31/c1-10(49)41-19-26(58)33(71-38-29(61)27(59)22(54)14(5-45)66-38)17(8-48)68-36(19)64-9-18-25(57)35(31(63)40(69-18)70-32(13(52)4-44)21(53)12(51)3-43)73-37-20(42-11(2)50)34(24(56)16(7-47)65-37)72-39-30(62)28(60)23(55)15(6-46)67-39/h3,12-40,44-48,51-63H,4-9H2,1-2H3,(H,41,49)(H,42,50)/t12-,13+,14+,15+,16+,17+,18+,19+,20?,21-,22-,23-,24+,25+,26+,27-,28-,29+,30+,31+,32?,33+,34+,35?,36?,37-,38-,39?,40-/m0/s1 |
InChI Key |
ZDZMLVPSYYRJNI-AZTKGQMUSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1OC[C@@H]2[C@H](C([C@H]([C@@H](O2)OC([C@@H](CO)O)[C@H]([C@H](C=O)O)O)O)O[C@H]3C([C@H]([C@@H]([C@H](O3)CO)O)OC4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O)CO)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC(C(CO)O)C(C(C=O)O)O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)CO)OC5C(C(C(C(O5)CO)O)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
Key Findings :
- Its synthetic complexity exceeds that of FOS but aligns with glycoconjugates used in targeted drug delivery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
